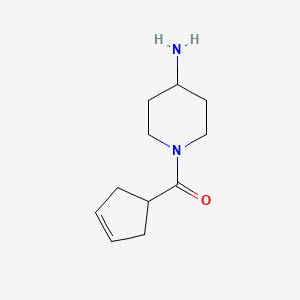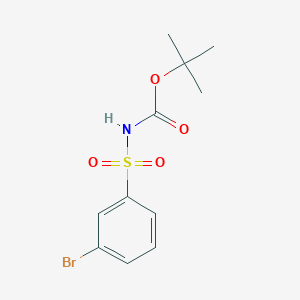
Tert-butyl 3-bromophenylsulfonylcarbamate
Vue d'ensemble
Description
Tert-butyl 3-bromophenylsulfonylcarbamate is a chemical compound with the CAS Number: 1034175-17-1 and a molecular weight of 336.21 . It has a linear formula of C11H14BRNO4S .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-bromophenylsulfonylcarbamate is represented by the formula C11H14BRNO4S . It consists of a tert-butyl group, a bromophenyl group, a sulfonyl group, and a carbamate group .Applications De Recherche Scientifique
Synthesis of N-(Boc) Hydroxylamines
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to tert-butyl 3-bromophenylsulfonylcarbamate, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Synthesis of 3-Arylsulfonylquinolines
Tert-butyl hydroperoxide-mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, without any metals, leads to the synthesis of 3-arylsulfonylquinoline derivatives. This transformation is significant for the straightforward formation of a C-S bond and quinoline ring in a single step, indicating the potential of related tert-butyl compounds in pharmaceutical drug synthesis (Zhang et al., 2016).
Nanophase Separation and pH-Dependent Iridescence
Polysulfone-graft-poly(tert-butyl acrylate), synthesized by reacting lithiated polysulfone with bromine-end-functionalized poly(tert-butyl acrylate), demonstrates nanophase separation, where poly(tert-butyl acrylate) domains segregate to form nanometer-sized domains. This material showcases the potential of tert-butyl compounds in creating pH-responsive iridescent materials through hydrolysis, presenting applications in smart coatings and sensors (Lu, Liu, & Duncan, 2004).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are used for the asymmetric synthesis of a broad range of amines, demonstrating the versatility of tert-butyl-based compounds in synthesizing chiral amines. These compounds serve as intermediates that activate the imines for nucleophilic addition and are easily removed post-reaction, facilitating the synthesis of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Oxidation and Chlorination Reactions
Tert-butyl-N-chlorocyanamide showcases versatility in organic synthesis for chlorination and oxidation reactions. Its high active chlorine content and solubility in organic solvents highlight the role of tert-butyl compounds in developing efficient, safe, and recyclable reagents for diverse organic transformations (Kumar & Kaushik, 2007).
Propriétés
IUPAC Name |
tert-butyl N-(3-bromophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPLYKQBWUAXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromophenylsulfonylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
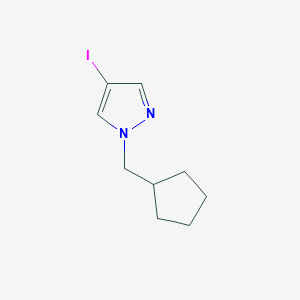
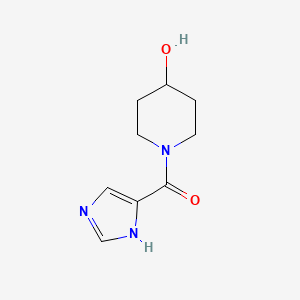
![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)
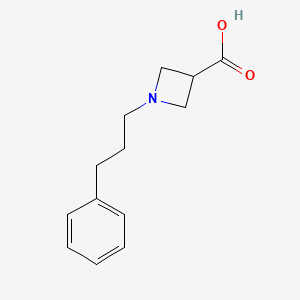
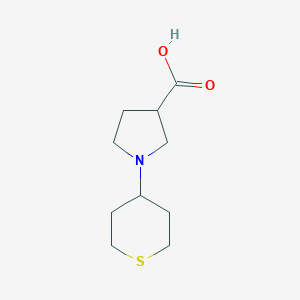
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
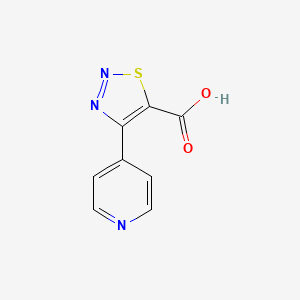
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)
![(Prop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1469319.png)
![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)
